molecular formula C9H14N2S B8710487 4-(4-Pyridylthio)butanamine CAS No. 88940-39-0

4-(4-Pyridylthio)butanamine

Cat. No.: B8710487
CAS No.: 88940-39-0
M. Wt: 182.29 g/mol
InChI Key: OPLQGEFQOGKXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Pyridylthio)butanamine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

88940-39-0

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-pyridin-4-ylsulfanylbutan-1-amine

InChI

InChI=1S/C9H14N2S/c10-5-1-2-8-12-9-3-6-11-7-4-9/h3-4,6-7H,1-2,5,8,10H2

InChI Key

OPLQGEFQOGKXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 12.50 g (40 mmol) of 4-(4-phthalimidobutylthio)pyridine in 200 ml of ethanol, 5.82 ml (120 mmol) of hydrazine monohydrate was added, and the mixture was stirred at room temperature for 4 hours. Then, 200 ml of ethyl acetate was-added, and the insoluble material was filtered off. The volatile components were distilled off and chloroform was added to the residue. The mixture was washed with saturated saline and dried over potassium carbonate. The solvent was distilled off and 7.30 g of the desired compound were obtained (quantitative yield, yellow oil).
Name
4-(4-phthalimidobutylthio)pyridine
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 14.35 g of 4-(4-pyridylthio)butanenitrile in 280 ml of 1 Molar borane in tetrahydrofuran was stirred over night at room temperature. The excess reagent was quenched by the careful addition of 100 ml of methanol. The reaction mixture was evaporated to dryness, diluted with 200 ml of methanol, evaporated, diluted with 100 ml of 6N hydrochloric acid and allowed to stand at room temperature for 72 hours. The resulting mixture was made strongly basic with 50% sodium hydroxide and was extracted with 4×150 ml of dichloromethane. The combined organic layers were dried over potassium carbonate, evaporated, and the residue was distilled to give 12.62 g (86%) of 4-(4-pyridylthio)butanamine, bp 180° C./0.1 mm.
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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